molecular formula C7H5Cl2F B1221426 (Dichlorofluoromethyl)benzene CAS No. 498-67-9

(Dichlorofluoromethyl)benzene

Cat. No.: B1221426
CAS No.: 498-67-9
M. Wt: 179.02 g/mol
InChI Key: OMEURKZGLJYCGS-UHFFFAOYSA-N
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Description

(Dichlorofluoromethyl)benzene, also known by its IUPAC name [dichloro(fluoro)methyl]benzene, is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of benzene where one of the hydrogen atoms is replaced by a dichlorofluoromethyl group.

Biochemical Analysis

Biochemical Properties

(Dichlorofluoromethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interaction between this compound and these enzymes often involves the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes. Additionally, it can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products that may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can cause significant toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and hematological abnormalities in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the metabolism of this compound can lead to the formation of reactive intermediates that can bind to cellular macromolecules, causing cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments. For instance, this compound can be transported into cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the mitochondria, where it can affect mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dichlorofluoromethyl)benzene typically involves the introduction of the dichlorofluoromethyl group to a benzene ring. One common method is the reaction of benzene with dichlorofluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the dichlorofluoromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of advanced reactor technologies allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Dichlorofluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the dichlorofluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.

    Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce carboxylic acids .

Scientific Research Applications

(Dichlorofluoromethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

    Chlorobenzene: Similar structure but with a single chlorine atom instead of a dichlorofluoromethyl group.

    Fluorobenzene: Contains a fluorine atom instead of the dichlorofluoromethyl group.

    Dichlorobenzene: Contains two chlorine atoms but lacks the fluorine atom.

Uniqueness: (Dichlorofluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms in the same substituent group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical applications .

Properties

IUPAC Name

[dichloro(fluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEURKZGLJYCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060099
Record name (Dichlorofluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-67-9
Record name (Dichlorofluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Dichloro-alpha-fluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (dichlorofluoromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Dichlorofluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dichlorofluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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